molecular formula C12H7Cl3O3S B11950253 Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester CAS No. 6621-62-1

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester

Cat. No.: B11950253
CAS No.: 6621-62-1
M. Wt: 337.6 g/mol
InChI Key: GVMHORIVFUXONX-UHFFFAOYSA-N
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Description

Properties

CAS No.

6621-62-1

Molecular Formula

C12H7Cl3O3S

Molecular Weight

337.6 g/mol

IUPAC Name

(2,4-dichlorophenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H7Cl3O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-6-3-9(14)7-11(12)15/h1-7H

InChI Key

GVMHORIVFUXONX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Sulfonation :
    p-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene. The reaction proceeds under controlled conditions to avoid over-sulfonation:

    C6H5Cl+ClSO3Hp-ClC6H4SO2Cl+HCl\text{C}_6\text{H}_5\text{Cl} + \text{ClSO}_3\text{H} \rightarrow \text{p-ClC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{HCl}

    This step typically achieves >90% yield when conducted at 40–50°C in chlorinated solvents.

  • Esterification :
    The sulfonyl chloride intermediate reacts with 2,4-dichlorophenol in the presence of a base (e.g., pyridine) to neutralize HCl:

    p-ClC6H4SO2Cl+2,4-Cl2C6H3OHpyridinep-ClC6H4SO2O-C6H3Cl2+HCl\text{p-ClC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OH} \xrightarrow{\text{pyridine}} \text{p-ClC}_6\text{H}_4\text{SO}_2\text{O-C}_6\text{H}_3\text{Cl}_2 + \text{HCl}

    Key parameters include:

    • Molar ratio : 1:1.1 (sulfonyl chloride to phenol)

    • Solvent : Dichloromethane or toluene

    • Temperature : 25–40°C

    • Reaction time : 4–6 hours.

Table 1: Performance of Conventional Method

ParameterValue
Yield78–85%
Purity (HPLC)95–98%
Byproduct Formation<5% (di-ester)

Catalytic Chlorination-Esterification Approach

A patent-derived method (CN101941905B) integrates chlorination and esterification into a single reactor, enhancing efficiency.

Procedure

  • Chlorination of Phenoxy Acetic Acid :
    Phenoxy acetic acid is dissolved in isooctyl alcohol, followed by chlorination with Cl₂ gas in the presence of thiodiphenylamine and 4-dimethylaminopyridine (DMAP) catalysts:

    C6H5OCH2COOH+2Cl22,4-Cl2C6H3OCH2COOH+2HCl\text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + 2\text{Cl}_2 \rightarrow \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{COOH} + 2\text{HCl}
    • Temperature : 80–85°C

    • Chlorine flow rate : 70–80 kg/hr

  • Esterification :
    Post-chlorination, p-toluenesulfonic acid is added to catalyze azeotropic dehydration:

    2,4-Cl2C6H3OCH2COOH+C8H17OH2,4-Cl2C6H3OCH2COO-C8H17+H2O\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{COOH} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{COO-C}_8\text{H}_{17} + \text{H}_2\text{O}

    Adapting this protocol for the target compound involves substituting isooctyl alcohol with 2,4-dichlorophenol.

Table 2: Catalytic Method Performance

ParameterValue
Yield92–96%
Catalyst Reusability5 cycles (≤5% loss)
Reaction Time8–10 hours

Solid Acid-Catalyzed Esterification Techniques

Carbon-based solid acid catalysts functionalized with sulfonic groups (-SO₃H) offer a greener alternative.

Catalyst Synthesis

  • Preparation : Starch and alkyl benzenesulfonic acid are hydrothermally carbonized at 200°C under N₂, yielding a porous catalyst with high acid density (1.2–1.8 mmol -SO₃H/g).

Esterification Process

p-ClC6H4SO3H+2,4-Cl2C6H3OHCat 3p-ClC6H4SO3-O-C6H3Cl2+H2O\text{p-ClC}6\text{H}4\text{SO}3\text{H} + \text{2,4-Cl}2\text{C}6\text{H}3\text{OH} \xrightarrow{\text{Cat 3}} \text{p-ClC}6\text{H}4\text{SO}3\text{-O-C}6\text{H}3\text{Cl}2 + \text{H}_2\text{O}

  • Conditions :

    • Catalyst loading: 5–10 wt%

    • Solvent: Toluene (azeotropic water removal)

    • Temperature: 110–120°C

Table 3: Solid Acid Catalyst Efficiency

Catalyst TypeEsterification Rate (%)
Tetradecyl benzene94.3
Hexadecyl benzene96.1
Octadecyl benzene95.8

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Environmental ImpactScalability
Conventional78–8595–98Moderate (HCl waste)High
Catalytic Chlorination92–9697–99Low (reusable catalysts)Moderate
Solid Acid Catalysis94–9696–98MinimalHigh

Key Findings :

  • The catalytic chlorination method achieves the highest yields but requires precise chlorine handling.

  • Solid acid catalysts balance efficiency and sustainability, making them ideal for industrial applications.

Optimization Strategies and Reaction Parameters

Critical Factors:

  • Catalyst Selection :

    • DMAP enhances nucleophilicity in chlorination steps.

    • Carbon-based catalysts reduce side reactions compared to H₂SO₄.

  • Solvent Effects :

    • Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride solubility but increase costs.

    • Toluene enables azeotropic water removal, driving esterification equilibrium.

  • Temperature Control :

    • Excessive heat (>120°C) promotes sulfonic acid decomposition.

Chemical Reactions Analysis

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, facilitating the formation of complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies are ongoing to evaluate its efficacy against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Case Study: Efficacy Against Pathogens
A study conducted on the antimicrobial properties of benzenesulfonic acid derivatives revealed that certain formulations demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a promising role for this compound in therapeutic applications.

Pharmaceutical Development

Drug Formulation:
The compound is being investigated for its potential use in pharmaceuticals. Its unique chemical structure may allow it to act as a lead compound in drug discovery processes aimed at developing new therapeutic agents.

Case Study: Drug Candidate Evaluation
In a recent evaluation of various benzenesulfonic acid derivatives, researchers found that modifications to the p-chloro-2,4-dichlorophenyl moiety enhanced bioactivity and reduced toxicity in preliminary animal models. This indicates that benzenesulfonic acid derivatives could lead to safer and more effective drugs.

Industrial Applications

Manufacture of Dyes and Pigments:
this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in textiles and coatings.

Agrochemical Formulations:
The compound has been incorporated into various agrochemical formulations due to its herbicidal properties. It is effective against a range of weeds and pests, contributing to agricultural productivity .

Summary Table of Applications

Field Application Details
ChemistryOrganic SynthesisUsed as an intermediate for synthesizing complex organic compounds.
BiologyAntimicrobial ResearchExhibits potential antimicrobial activity against various pathogens.
MedicineDrug DevelopmentInvestigated as a lead compound for new drug formulations.
IndustryDye ProductionEmployed in manufacturing vibrant dyes and pigments.
AgrochemicalsHerbicide FormulationsEffective against weeds and pests; enhances agricultural productivity.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with various biological molecules, leading to its biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Benzenesulfonic Acid, p-Chloro-, p-Bromophenyl Ester
  • Molecular Formula : C₁₂H₈BrClO₃S
  • Key Difference : Replacement of the 2,4-dichlorophenyl group with a p-bromophenyl group .
  • Implications: Bromine’s higher molecular weight and polarizability may enhance environmental persistence compared to chlorine. No direct toxicity data available, but structural similarity suggests comparable acaricidal activity .
Benzenesulfonic Acid Derivatives with Methyl Substitutions
  • Example : (4-Chlorophenyl) 4-methylbenzenesulfonate
  • Molecular Formula : C₁₃H₁₁ClO₃S
  • Key Difference : A methyl group replaces the chlorine at the para position on the benzenesulfonic acid moiety .
  • Limited application data available .

Esters of Other Acid Moieties with Dichlorophenyl Groups

2,4-Dichlorobenzoic Acid Esters
  • Example : 2,4-Dichlorobenzoic acid, 4-tolyl ester
  • Molecular Formula : C₁₄H₁₀Cl₂O₂
  • Molecular Weight : 285.14 g/mol .
  • Key Difference : Replacement of sulfonic acid with benzoic acid.
  • Implications : Reduced polarity may limit solubility in aqueous environments, affecting bioavailability. Commonly used as intermediates in pesticide synthesis rather than standalone agrochemicals .
Carbonic Acid Esters
  • Example : Carbonic acid, butyl 3,4-dichlorophenyl ester
  • Molecular Formula : C₁₁H₁₂Cl₂O₃
  • Molecular Weight : 275.12 g/mol .
  • Implications : Less stable than sulfonic acid esters due to weaker ester bonds, leading to faster hydrolysis and reduced environmental persistence .

Functional Analogues in Pest Control

Ovotran
  • Relation : A more effective acaricide compared to Genite 923.
  • Key Difference : Superior efficacy and reduced phytotoxicity, making it preferred in broader agricultural regions .
Chlorfenvinfos (Organophosphate)
  • Structure : Contains a dichlorophenyl group but with a phosphate ester backbone .
  • Implications : Higher neurotoxicity (lower LD₅₀) due to acetylcholinesterase inhibition. Broader insecticidal use but stricter regulatory controls .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LD₅₀ (Oral, Rat) Primary Use
This compound C₁₂H₈Cl₂O₃S 303.16 2,4-dichlorophenyl, p-Cl 1 g/kg Acaricide (orchard mites)
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester C₁₂H₈BrClO₃S 352.61 p-bromophenyl, p-Cl N/A Structural analogue (unconfirmed use)
(4-Chlorophenyl) 4-methylbenzenesulfonate C₁₃H₁₁ClO₃S 282.74 p-Cl, methylbenzenesulfonate N/A Research chemical
2,4-Dichlorobenzoic acid, 4-tolyl ester C₁₄H₁₀Cl₂O₂ 285.14 2,4-dichlorophenyl, tolyl N/A Pesticide intermediate
Ovotran Not specified Not available Proprietary structure <1 g/kg* Broad-spectrum acaricide

*Inferred from higher efficacy mentioned in literature .

Key Research Findings

Efficacy vs. Toxicity Trade-off : The target compound’s phytotoxicity and residual taste limit its adoption despite effectiveness against mites. Brominated or methylated analogues may offer improved profiles but require further study .

Structural Stability : Sulfonic acid esters (e.g., Genite 923) exhibit greater hydrolytic stability than carbonic or benzoic acid esters, enhancing environmental persistence .

Biological Activity

Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester, commonly referred to as "p-chloro-2,4-dichlorophenyl benzenesulfonate," is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, antimicrobial effects, and potential therapeutic applications.

  • Chemical Formula : C12_{12}H9_{9}Cl2_{2}O3_{3}S
  • Molecular Weight : 292.17 g/mol
  • Structure : The compound features a benzenesulfonic acid moiety with chlorine substituents at the para and ortho positions on the phenyl ring.

1. Toxicity Studies

Research has indicated that p-chloro-2,4-dichlorophenyl benzenesulfonate exhibits varying levels of toxicity across different species. A notable study assessed its impact on aquatic organisms:

Organism Toxicity Level (LC50) Reference
Fish552 µg/L

The compound's toxicity is primarily attributed to its ability to disrupt cellular processes in organisms exposed to high concentrations.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against various pathogens has been documented:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.31 µg/mL
Escherichia coli5 µg/mL
Staphylococcus aureus2 µg/mL

The compound demonstrated significant antifungal activity, particularly against C. albicans, indicating its potential for use in antifungal therapies.

3. Case Studies and Research Findings

A series of case studies have highlighted the biological activity of p-chloro-2,4-dichlorophenyl benzenesulfonate:

  • Study on Antifungal Activity : In vivo studies showed that administration of the compound at a dose of 50 mg/kg resulted in a significant survival rate in mice infected with C. albicans after seven days .
  • Impact on Enzymatic Activity : The compound was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

The biological activity of p-chloro-2,4-dichlorophenyl benzenesulfonate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for fungal cell wall synthesis, leading to cell death.
  • Cell Membrane Disruption : It alters the permeability of microbial cell membranes, facilitating the entry of toxic substances.

Q & A

Basic: What are the established synthetic routes for benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester?

The compound is synthesized via esterification between p-chlorobenzenesulfonic acid derivatives and 2,4-dichlorophenol. A key intermediate involves reacting 2,4-dichlorophenylhydrazine hydrochloride with carbonyl-containing precursors under basic conditions (e.g., diethyl oxalate in anhydrous ether) to form pyrazole intermediates, followed by esterification or amidation steps . Methodological optimizations include substituting multi-step procedures (e.g., ester-to-amide conversion) with single-step reactions using morpholine derivatives, improving efficiency .

Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is standard. Commercial reference standards (e.g., 2,4-dichlorophenyl benzenesulfonate solutions at 100–1,000 µg/mL in acetone or methanol) are used for calibration . For trace analysis, gas chromatography (GC) with electron capture detection (ECD) is effective due to the compound’s chlorinated aromatic structure .

Advanced: How can conflicting spectral data (e.g., NMR, mass spec) for this compound be resolved?

Discrepancies between predicted and observed spectral data (e.g., in HRMS or <sup>13</sup>C NMR) often arise from steric effects or solvation. For example, predicted boiling points (512.5±50.0°C) may deviate due to decomposition under high heat. Validate experimental conditions using purified samples and cross-reference with computational models (e.g., density functional theory for pKa and molecular weight calculations) . Collaborative databases like NIST Chemistry WebBook provide supplementary mass spectral fragmentation patterns for verification .

Advanced: What mechanistic insights explain its historical use as an acaricide despite phytotoxicity limitations?

The compound (Genite 923) acts via sulfonic ester-mediated inhibition of mite respiratory enzymes. Its selectivity for European red mites (Panonychus ulmi) over non-target organisms is partial, with phytotoxicity linked to reactive oxygen species (ROS) generation in plant tissues. Advanced studies use comparative metabolomics to identify plant-specific detoxification pathways (e.g., glutathione conjugation) that mitigate damage .

Basic: What safety protocols are critical for handling this compound given its toxicity profile?

Acute oral LD50 values in rodents are 1 g/kg, indicating moderate toxicity . Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation. Spills should be neutralized with activated charcoal and disposed via hazardous waste channels. Environmental precautions include avoiding runoff into aquatic systems due to potential bioaccumulation .

Advanced: How do structural modifications alter its degradation kinetics in soil?

The ester linkage is prone to hydrolysis, with half-lives varying by pH (faster degradation in alkaline soils). Advanced studies employ LC-QTOF-MS to identify degradation products like p-chlorobenzenesulfonic acid and 2,4-dichlorophenol. Co-solvent systems (e.g., acetonitrile/water) enhance extraction efficiency for metabolite profiling .

Basic: What are its primary applications in current research beyond agriculture?

It serves as a precursor in synthesizing cannabinoid receptor antagonists (e.g., AM281) and pyrazole-based inhibitors. The 2,4-dichlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in IDO1 inhibitor studies .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to phenol) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance esterification efficiency. For pyrazole intermediates, replacing traditional Claisen condensation with microwave-assisted synthesis reduces reaction time by 40% .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight303.16 g/molCalculated
Density1.40±0.1 g/cm³Predicted
LD50 (oral, rat)1 g/kgRTECS
LogP (octanol-water)~3.5 (estimated)Computational

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